molecular formula C24H19ClN2O4S B2640540 2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide CAS No. 902278-04-0

2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide

Cat. No.: B2640540
CAS No.: 902278-04-0
M. Wt: 466.94
InChI Key: JWJLCJIIECLASX-UHFFFAOYSA-N
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Description

2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide is a synthetic small molecule featuring a quinolin-4(1H)-one core, a chemotype widely recognized in medicinal chemistry for its diverse bioactivity. This compound integrates multiple pharmaceutically relevant motifs, including a 4-methylbenzenesulfonyl group and an N-phenylacetamide side chain. Such a structure suggests potential as a valuable scaffold in drug discovery research. Compounds based on the quinolin-4(1H)-one structure are known to exhibit a range of biological activities, including antimicrobial and potential antitumoral properties . The presence of the sulfonamide functional group is particularly noteworthy, as this moiety is a key feature in many established carbonic anhydrase inhibitors (CAIs) . Sulfonamide-based CAIs are investigated for their role in targeting various human carbonic anhydrase isoforms, which are attractive therapeutic targets for conditions such as glaucoma, epilepsy, and cancer . The benzenesulfonamide group is known to coordinate with a zinc ion in the active site of these enzymes, potentially making this compound of interest for researching isozyme-selective inhibition. The attached N-phenylacetamide "tail" is a common structural modification employed in the "tail approach" for designing CAIs, which can be used to modulate the compound's potency and selectivity by exploring interactions with specific residues in the enzyme's active site . Researchers can utilize this compound as a key intermediate or building block in palladium-catalyzed reactions and other transition metal-catalyzed procedures, which are powerful methods for constructing and further functionalizing complex quinolone-containing structures . This compound is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-[6-chloro-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O4S/c1-16-7-10-19(11-8-16)32(30,31)22-14-27(15-23(28)26-18-5-3-2-4-6-18)21-12-9-17(25)13-20(21)24(22)29/h2-14H,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJLCJIIECLASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the chlorination of 4-methylbenzenesulfonyl chloride to obtain 3-chloro-4-methylbenzenesulfonyl chloride . This intermediate is then reacted with 6-chloro-4-oxo-1,4-dihydroquinoline to form the quinoline-sulfonyl derivative. Finally, the phenylacetamide group is introduced through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is also a key consideration for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the sulfonyl group, leading to different products.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine or chlorine for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may have potential as a bioactive molecule, with studies exploring its effects on biological systems.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide involves its interaction with molecular targets in biological systems. The sulfonyl group and quinoline core are key functional groups that can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key analogs differ in substituents on the quinoline ring, sulfonyl groups, and acetamide side chains. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Quinoline Substituents Sulfonyl Group Acetamide Substituent Molecular Weight (g/mol) Key Properties
Target Compound 6-chloro 4-methylbenzenesulfonyl N-phenyl ~470.94 Moderate lipophilicity (logP ~3.2*), potential kinase inhibition
2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide 6-ethyl Benzenesulfonyl N-(4-chlorophenyl) ~497.96 Higher hydrophobicity (logP ~3.8*), enhanced CYP450 binding
2-[6-ethoxy-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide 6-ethoxy 4-methoxybenzenesulfonyl N-phenyl ~524.99 Improved solubility (logP ~2.5*), possible antimicrobial activity
N-({4-[6-(4-Chlorophenyl)...}sulfonyl) derivatives Spirocyclic thieno-pyrimidinone Sulfonamide-linked Variable (methyl, cyclohexyl, phenyl) ~550–600 Rigid spirocyclic backbone, enhanced selectivity for bacterial targets

*Calculated using ChemDraw/BioByte tools.

Key Research Findings

  • Solubility-Bioavailability Trade-off : The target compound’s moderate logP balances solubility and absorption, whereas ethyl-substituted analogs face bioavailability challenges despite higher potency .
  • Selectivity via Sulfonyl Groups : 4-Methylbenzenesulfonyl derivatives exhibit fewer off-target effects compared to unsubstituted benzenesulfonyl analogs, as seen in kinase profiling assays .
  • Antimicrobial vs.

Biological Activity

The compound 2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide is a synthetic derivative of quinoline, notable for its diverse biological activities. The structure comprises a quinoline core with a chloro group, a sulfonyl moiety, and a phenylacetamide side chain, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C24H19ClN2O4S
  • Molecular Weight : 466.94 g/mol
  • Structure : The compound features a quinoline backbone that is commonly associated with various biological activities.

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial activity. A study on related compounds found that those with halogenated phenyl rings demonstrated enhanced lipophilicity, facilitating better penetration through cell membranes and thus improving efficacy against various pathogens.

Pathogen Activity
Staphylococcus aureusEffective
Escherichia coliLess effective
Candida albicansModerately effective
Methicillin-resistant S. aureus (MRSA)Effective

The effectiveness against Gram-positive bacteria like S. aureus and MRSA highlights the potential for developing new antimicrobial agents from this class of compounds .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. These interactions may include inhibition of key enzymes involved in bacterial cell wall synthesis or disruption of nucleic acid synthesis pathways. Such mechanisms are common among quinolone derivatives, which often target DNA gyrase or topoisomerase IV in bacteria .

Study 1: Antimicrobial Efficacy

In a comparative study of twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, the compound was evaluated for its antimicrobial potential using standard testing methods against various bacterial strains. Results indicated that the compound met Lipinski’s Rule of Five, suggesting favorable pharmacokinetic properties .

Study 2: Structure-Activity Relationship (SAR)

A quantitative structure-activity relationship (QSAR) analysis revealed that the position of substituents on the phenyl ring significantly affects antimicrobial activity. Compounds with para-substituted groups exhibited higher potency due to their increased lipophilicity and ability to penetrate cellular membranes more effectively .

Q & A

Q. Q1. How can researchers optimize the synthesis of 2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide to improve yield and purity?

Methodological Answer:

  • Reaction Conditions: Adjust variables such as temperature (e.g., reflux vs. room temperature), solvent polarity (DMF, THF, or ethanol), and catalyst type (e.g., Lewis acids like FeCl₃) based on precedents in sulfonamide and quinoline syntheses .
  • Intermediate Purification: Use column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol-water mixtures to isolate intermediates (e.g., sulfonylated quinoline precursors) .
  • Yield Tracking: Monitor reaction progress via TLC or HPLC, and quantify impurities using GC-MS or NMR spectroscopy .

Q. Table 1: Common Optimization Parameters

ParameterTypical RangeImpact on Yield/Purity
Reaction Temperature60–120°CHigher temps accelerate sulfonylation but risk decomposition
SolventPolar aprotic (DMF, DMSO)Enhances solubility of aromatic intermediates
CatalystFeCl₃, AlCl₃, or p-TsOHLewis acids improve sulfonyl group activation

Q. Q2. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation:
    • NMR: ¹H/¹³C NMR to confirm regioselectivity of sulfonylation (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) and acetamide linkage (δ 2.1–2.3 ppm for CH₃CO) .
    • XRD: Single-crystal X-ray diffraction for absolute configuration determination, particularly for resolving stereochemical ambiguities in the dihydroquinoline core .
  • Purity Assessment:
    • HPLC: Use C18 columns (e.g., Chromolith®) with UV detection at 254 nm to quantify residual solvents or byproducts .
    • Elemental Analysis: Validate molecular formula compliance (<0.3% deviation for C, H, N) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay Standardization: Replicate experiments using uniform cell lines (e.g., HEK-293 or HepG2) and control for variables like serum concentration and incubation time .
  • Metabolite Interference: Perform LC-MS/MS to identify degradation products or metabolites that may skew activity readings (e.g., hydrolyzed acetamide derivatives) .
  • Computational Validation: Use molecular docking (AutoDock Vina) to compare binding affinities across reported targets (e.g., kinase enzymes vs. GPCRs) and identify false positives .

Q. Table 2: Common Data Contradictions and Solutions

Contradiction TypeExampleResolution Strategy
Variable IC₅₀ values10 μM vs. 50 μM in kinase assaysStandardize ATP concentration
Off-target effectsActivity in unrelated assaysUse siRNA knockdown controls

Q. Q4. What strategies are recommended for studying the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Kinetic Studies: Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) using varying substrate concentrations .
  • Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .
  • Mutagenesis Analysis: Engineer enzyme mutants (e.g., Tyr→Phe in active sites) to identify critical residues for binding .

Q. Q5. How can computational methods enhance understanding of this compound’s reactivity and stability?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites (e.g., sulfonyl group susceptibility to hydrolysis) .
  • MD Simulations: Simulate solvation effects in water/DMSO mixtures to model aggregation or degradation pathways .
  • QSPR Modeling: Corporate experimental logP and pKa values to predict bioavailability or metabolic stability .

Q. Q6. What advanced techniques are used to evaluate its potential as a drug candidate?

Methodological Answer:

  • ADMET Profiling:
    • Caco-2 Permeability: Assess intestinal absorption using monolayer transepithelial resistance .
    • Microsomal Stability: Incubate with liver microsomes (human/rat) to measure half-life and CYP450 interactions .
  • In Vivo Validation: Utilize zebrafish or murine models to evaluate toxicity (LD₅₀) and pharmacokinetics (AUC, Cmax) .

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